9,10-Anthracenedione, 1-ethyl-4-hydroxy-
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Overview
Description
9,10-Anthracenedione, 1-ethyl-4-hydroxy- is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with the formula C14H8O2, and they are known for their vibrant colors and diverse applications in various fields, including dyes, pharmaceuticals, and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-ethyl-4-hydroxy- typically involves the Friedel-Crafts acylation of anthracene with phthalic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction produces anthraquinone, which can then be further modified to introduce the ethyl and hydroxy groups .
Industrial Production Methods: Industrial production methods for anthraquinones often involve the oxidation of anthracene using chromium (VI) as an oxidant. Another method includes the Diels-Alder reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation .
Types of Reactions:
Oxidation: Anthraquinones can undergo oxidation reactions to form various derivatives.
Reduction: Reduction of anthraquinones can yield anthrones or dihydroanthraquinones.
Substitution: Substitution reactions, such as sulfonation, can introduce different functional groups into the anthraquinone structure.
Common Reagents and Conditions:
Oxidation: Chromium (VI) compounds are commonly used as oxidizing agents.
Reduction: Copper is often used as a reducing agent.
Substitution: Sulfuric acid is used for sulfonation reactions.
Major Products:
Oxidation: Various oxidized derivatives of anthraquinone.
Reduction: Anthrones and dihydroanthraquinones.
Substitution: Sulfonated anthraquinones.
Scientific Research Applications
9,10-Anthracenedione, 1-ethyl-4-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and catalysts
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-ethyl-4-hydroxy- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs. The compound can also generate reactive oxygen species (ROS), which can induce oxidative stress in cells .
Comparison with Similar Compounds
Anthraquinone: The parent compound of 9,10-Anthracenedione, 1-ethyl-4-hydroxy-.
1,4-Dihydroxy-9,10-anthracenedione: Another derivative with hydroxyl groups at different positions.
1-Amino-4-hydroxy-9,10-anthracenedione: Contains an amino group in addition to the hydroxy group
Uniqueness: 9,10-Anthracenedione, 1-ethyl-4-hydroxy- is unique due to the presence of both an ethyl and a hydroxy group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
61781-88-2 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-ethyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-2-9-7-8-12(17)14-13(9)15(18)10-5-3-4-6-11(10)16(14)19/h3-8,17H,2H2,1H3 |
InChI Key |
XKSHKPUEUSDTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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